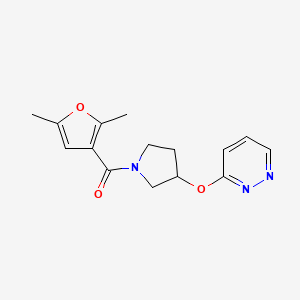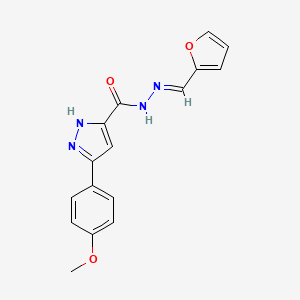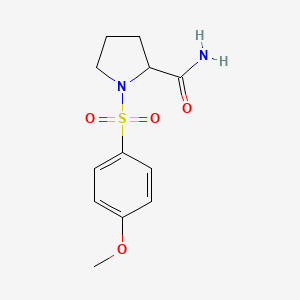
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound belongs to the class of organic compounds known as proline and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, can be carried out in a multi-step manner. One method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The ring is non-planar due to sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 177.25 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Mechanism of Action
Target of Action
The primary target of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is Stromelysin-1 . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways related to extracellular matrix remodeling .
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide for lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for further research in the development of new drugs for the treatment of various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide. One potential area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and materials science. Finally, the development of new synthesis methods for this compound may help to improve its availability and reduce its cost, making it more accessible for further research.
Synthesis Methods
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of research for this compound is its use as a potential drug candidate for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a core structure of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It is known to target disintegrin and metalloproteinase domain-containing protein 17
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECMKDZDRSAXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2914606.png)
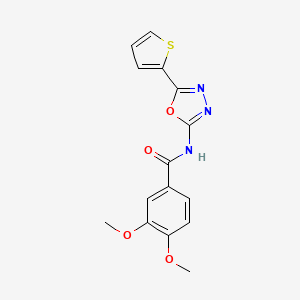
![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)
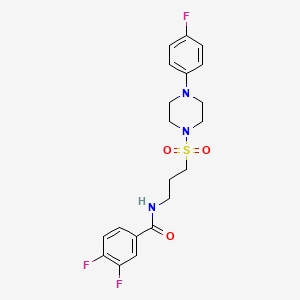
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2914613.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)

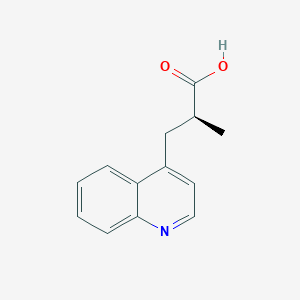
![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)

